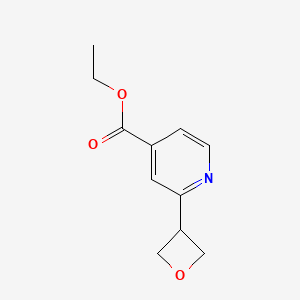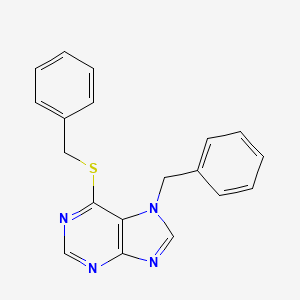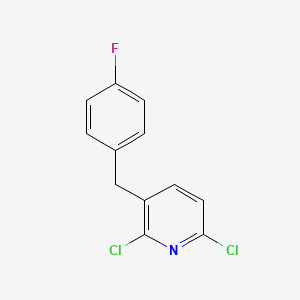
2,6,7-Triphenylpteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Triphenylpteridin-4-amine is a heterocyclic compound that belongs to the pteridine family It is characterized by the presence of three phenyl groups attached to the pteridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Triphenylpteridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,5-triphenyl-1H-imidazole with suitable reagents can lead to the formation of the desired pteridine derivative. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of raw materials, reaction conditions, and purification methods are critical to achieving efficient large-scale production.
化学反応の分析
Types of Reactions
2,6,7-Triphenylpteridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
2,6,7-Triphenylpteridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2,6,7-Triphenylpteridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar heterocyclic core and exhibit comparable chemical properties.
Pyrimidine Derivatives: These compounds also belong to the broader class of nitrogen-containing heterocycles and have similar reactivity and applications.
Uniqueness
2,6,7-Triphenylpteridin-4-amine is unique due to the presence of three phenyl groups, which can significantly influence its chemical and physical properties. This structural feature can enhance its stability, reactivity, and potential biological activity compared to other similar compounds.
特性
CAS番号 |
18181-94-7 |
|---|---|
分子式 |
C24H17N5 |
分子量 |
375.4 g/mol |
IUPAC名 |
2,6,7-triphenylpteridin-4-amine |
InChI |
InChI=1S/C24H17N5/c25-22-21-24(29-23(28-22)18-14-8-3-9-15-18)27-20(17-12-6-2-7-13-17)19(26-21)16-10-4-1-5-11-16/h1-15H,(H2,25,27,28,29) |
InChIキー |
SEDITXGHDFCPFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)

![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)


![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)

![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

